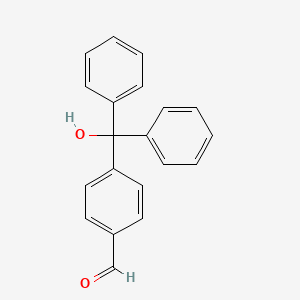

4-(Hydroxydiphenylmethyl)benzaldehyde

Description

Significance in Contemporary Organic Synthesis and Chemical Research

While not as extensively studied as some other benzaldehyde (B42025) derivatives, 4-(Hydroxydiphenylmethyl)benzaldehyde holds potential in several areas of chemical research. Its aldehyde functional group can participate in a wide array of classic organic reactions, including Wittig reactions, aldol (B89426) condensations, and the formation of Schiff bases. These reactions are fundamental to the construction of complex organic frameworks.

The diphenylmethyl alcohol portion of the molecule introduces both steric bulk and a site for further functionalization. This can be exploited to create derivatives with specific three-dimensional structures, which is of particular interest in fields such as materials science and medicinal chemistry. The synthesis of derivatives of 4-(hydroxydiphenylmethyl)piperidine, for example, highlights the utility of related structural motifs in the development of pharmacologically active compounds. chemicalbook.comnih.gov

Historical Context of Structural Elucidation and Initial Synthetic Approaches

The initial synthesis and characterization of this compound are not as widely documented as those of more common reagents. However, a key early report of its synthesis can be found in a 1993 publication in Tetrahedron Letters. chemsynthesis.com This initial approach likely paved the way for further investigation into the compound's properties and reactivity.

The structural elucidation of this compound would have relied on standard spectroscopic techniques of the time. These methods are crucial for confirming the connectivity of the atoms and the presence of the key functional groups.

Table 2: Spectroscopic Data for Structural Characterization

| Spectroscopic Technique | Expected Key Features |

| ¹H NMR | Signals corresponding to the aldehydic proton (around 9-10 ppm), aromatic protons, and the methine proton of the hydroxydiphenylmethyl group. |

| ¹³C NMR | Resonances for the carbonyl carbon of the aldehyde, aromatic carbons, and the carbon bearing the hydroxyl group. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the hydroxyl (O-H) stretch, the carbonyl (C=O) stretch of the aldehyde, and C-H and C=C stretches of the aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the structure. |

While specific, detailed historical accounts of its discovery are scarce in readily available literature, the synthesis of related benzaldehyde derivatives has been a subject of interest for many decades, with various methods being developed for their preparation. google.combritannica.comorgsyn.org The synthesis of 4-hydroxybenzaldehyde (B117250), a simpler structural analog, has been well-established through methods like the Reimer-Tiemann reaction and the oxidation of p-cresol (B1678582). wikipedia.orgnist.gov These foundational synthetic strategies in aromatic chemistry provided the basis for developing routes to more complex molecules like this compound.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-[hydroxy(diphenyl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMVFLFVQDXKQHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445501 | |

| Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220176-13-6 | |

| Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Hydroxydiphenylmethyl Benzaldehyde and Its Structural Analogues

Strategies for Carbon-Carbon Bond Formation Leading to the Diphenylmethanol (B121723) Moiety

A foundational and widely used method for forming the carbon-carbon bonds in diphenylmethanol and its derivatives is the nucleophilic addition of organometallic reagents to carbonyl compounds. wisc.edu Grignard reagents (R-Mg-X) and organolithium reagents (R-Li) are powerful nucleophiles that readily attack the electrophilic carbon of a carbonyl group. adichemistry.comdalalinstitute.com

The synthesis of the parent diphenylmethanol can be achieved through the Grignard reaction between phenylmagnesium bromide and benzaldehyde (B42025). wikipedia.org This reaction proceeds via nucleophilic attack of the phenyl group from the Grignard reagent on the aldehyde's carbonyl carbon, followed by an acidic workup to protonate the resulting alkoxide and yield the secondary alcohol. wisc.edu Similarly, reacting organolithium compounds with carbonyl derivatives generates a lithium alkoxide intermediate, which upon hydrolysis yields the corresponding alcohol. dalalinstitute.com

For the synthesis of 4-(hydroxydiphenylmethyl)benzaldehyde, this strategy can be adapted in several ways, typically involving protection of one of the reactive functional groups. A plausible route involves the reaction of a Grignard reagent derived from a protected 4-bromobenzaldehyde (B125591) with benzophenone (B1666685). Alternatively, the addition of phenylmagnesium bromide to a suitably protected 4-formylbenzophenone would also yield the desired carbon skeleton. The choice of carbonyl precursor dictates the class of alcohol produced: aldehydes generally yield secondary alcohols, while ketones produce tertiary alcohols. wisc.eduadichemistry.com

A common side reaction in Grignard preparations is the formation of a coupling product, such as biphenyl, which arises from the reaction between the Grignard reagent and unreacted aryl halide. libretexts.org This side reaction is favored at higher temperatures and concentrations of the halide. libretexts.org

Table 1: Synthesis of Alcohols via Organometallic Addition to Carbonyls

| Organometallic Reagent | Carbonyl Precursor | Product Class | Reference |

| Phenylmagnesium bromide | Benzaldehyde | Secondary Alcohol (Diphenylmethanol) | wikipedia.org |

| Grignard Reagent (R-MgX) | Aldehyde (R'-CHO) | Secondary Alcohol | wisc.edu |

| Grignard Reagent (R-MgX) | Ketone (R'-CO-R'') | Tertiary Alcohol | adichemistry.com |

| Organolithium Reagent (R-Li) | Ketone/Aldehyde | Alcohol | dalalinstitute.com |

Modern synthetic chemistry offers powerful transition metal-catalyzed reactions for the formation of carbon-carbon bonds. These methods can be employed to construct the biaryl or diarylmethane frameworks found in diphenylmethanol analogues. While direct coupling to form the tertiary alcohol is less common, these reactions are invaluable for creating complex precursors.

For instance, palladium-catalyzed cross-coupling reactions are used to synthesize highly functionalized benzaldehydes. rug.nl A two-step, one-pot procedure can involve the reduction of a Weinreb amide to form a stable aluminum aminal intermediate, which acts as a masked aldehyde. rug.nlacs.org This intermediate is stable enough to undergo subsequent palladium-catalyzed cross-coupling with organometallic reagents, allowing for the introduction of various aryl or alkyl substituents. acs.org

Furthermore, rhodium-catalyzed C-H activation and functionalization represent an advanced strategy for building complex molecular architectures. nih.gov These methods can create new C-C bonds by selectively activating otherwise inert C-H bonds, often guided by a directing group to ensure regioselectivity. nih.gov Such strategies could be envisioned for the step-wise arylation of a benzyl (B1604629) group to build the diphenylmethyl system.

Approaches for Benzaldehyde Functionalization

The introduction and modification of the benzaldehyde functional group is another key aspect of the synthesis. This can be achieved either by direct introduction of the formyl group onto the aromatic ring or by the transformation of a pre-existing functional group.

The interconversion of functional groups via oxidation and reduction is a fundamental tool in organic synthesis. The aldehyde group represents an intermediate oxidation state between an alcohol and a carboxylic acid.

Selective Oxidation: The benzaldehyde moiety can be synthesized by the selective oxidation of a corresponding benzyl alcohol or a methyl group.

From Methylarenes: The oxidation of p-cresol (B1678582) derivatives to 4-hydroxybenzaldehyde (B117250) can be accomplished using oxygen in the presence of a cobalt (II) chloride catalyst and a base. google.com This method provides a direct route from a simple phenol (B47542) derivative to the functionalized benzaldehyde.

From Alcohols: The selective oxidation of alcohols to aldehydes is a crucial transformation. acs.org Benzylic alcohols can be converted to the corresponding aldehydes under mild conditions. For example, benzaldehyde-functionalized ionic liquids can be reduced to their benzylic alcohol counterparts using sodium borohydride (B1222165) (NaBH₄) and subsequently re-oxidized if needed. researchgate.netresearchgate.net A mild, metal-free, visible-light-driven photocatalytic system using a covalent triazine framework can also achieve the selective oxidation of alcohols to aldehydes with molecular oxygen as the oxidant. acs.org

Selective Reduction: Conversely, the aldehyde group can be obtained by the partial reduction of a carboxylic acid or its derivative. A classic example related to the diphenylmethanol portion is the reduction of benzophenone using sodium borohydride or zinc dust to produce diphenylmethanol. wikipedia.org

An electrochemical method has been developed for the dehydrogenative coupling of aldehydes with alcohols to form esters, demonstrating excellent tolerance for other easily oxidized groups like hydroxyls and other benzylic positions. nih.gov This highlights the possibility of selectively transforming the aldehyde without affecting other parts of the molecule. nih.gov

Table 2: Examples of Selective Oxidation for Benzaldehyde Synthesis

| Starting Material | Reagents/Catalyst | Product | Reference |

| p-Cresol derivative | O₂, Cobalt (II) chloride, Base | 4-Hydroxybenzaldehyde derivative | google.com |

| Benzyl alcohol | Covalent Triazine Framework, Visible Light, O₂ | Benzaldehyde | acs.org |

| 3,4-dihydroxy mandelic acid | Air, Multi-component composite metal oxide | 3,4-Dihydroxy benzaldehyde | google.com |

Directly introducing an aldehyde group (formylation) onto an aromatic ring is a highly effective strategy. This is typically achieved through electrophilic aromatic substitution.

Friedel-Crafts Type Reactions: The Gattermann-Koch reaction utilizes carbon monoxide and hydrogen chloride under pressure with a catalyst to formylate aromatic rings, such as the conversion of toluene (B28343) to 4-methylbenzaldehyde. wikipedia.org The Reimer-Tiemann reaction, which uses chloroform (B151607) and a strong base, can formylate phenols. For example, it can convert ortho-cresol into 4-hydroxy-3-methylbenzaldehyde. researchgate.net

Friedel-Crafts Alkylation: An innovative approach to synthesizing diphenylmethanol derivatives involves the AlCl₃-mediated Friedel-Crafts alkylation of substituted benzenes with chloroform (CHCl₃). nih.govnih.gov This reaction uses chloroform as a C1 building block. The initial product, a diarylchloromethane, can be hydrolyzed in a post-synthesis work-up using alumina (B75360) to yield the desired diphenylmethanol derivative. nih.govnih.govresearchgate.net This method provides a direct route to the core structure from simple aromatic precursors.

Another related approach involves the chloromethylation of a protected phenol, followed by oxidation of the resulting benzyl chloride to the aldehyde. sciencemadness.org

Chemo-, Regio-, and Stereoselective Synthesis Pathways

Given the multiple functional groups and positions on the aromatic rings of this compound, controlling the selectivity of reactions is paramount.

Chemoselectivity: This involves differentiating between the reactive sites, namely the hydroxyl group and the aldehyde group. For example, the reduction of the aldehyde with NaBH₄ can often be performed in the presence of the phenolic hydroxyl group. researchgate.netresearchgate.net Similarly, protecting groups can be used to temporarily mask one functional group while another is being modified.

Regioselectivity: This concerns directing a reaction to a specific position on the aromatic ring. In electrophilic aromatic substitutions, the existing substituents on the ring direct incoming electrophiles. For the synthesis of the target compound, achieving substitution at the para position is crucial. Directing group strategies in transition-metal catalysis can provide excellent regiocontrol. nih.gov Another example is the regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde, which allows for selective functionalization of the 3-position. mdpi.com

Stereoselective Synthesis: When the two phenyl groups on the diphenylmethanol moiety are different, or if other substituents create a chiral center, the synthesis of a single enantiomer becomes a key challenge. Asymmetric synthesis of chiral diphenylmethanol-containing amino alcohols has been accomplished using stereoselective transformations. rsc.org These methods often employ chiral catalysts or ligands in transition metal-catalyzed additions or organocatalytic processes to produce optically pure products. rsc.org The development of chiral solvating agents based on azaheterocyclic diphenylmethanols for NMR enantiodiscrimination underscores the importance of stereochemistry in this class of compounds. nih.gov

Modular Synthesis and Convergent Approaches

A prominent example of a convergent approach is seen in the synthesis of intermediates for the antihistamine fexofenadine (B15129). Fexofenadine's structure includes a 4-(hydroxydiphenylmethyl)piperidine moiety, which is structurally analogous to the target compound. The synthetic strategies for fexofenadine often involve the coupling of two main modules: a piperidine (B6355638) ring bearing the diphenylmethyl group and a substituted phenylacetic acid derivative.

One common convergent strategy involves the N-alkylation of α,α-diphenyl-4-piperidinemethanol with a suitably functionalized phenyl derivative. For instance, α,α-diphenyl-4-piperidinemethanol can be coupled with a molecule like 4-[4-chloro-1-butyryl]-α,α-dimethyl phenyl acetic acid ester. This reaction, typically carried out under alkaline conditions and sometimes with a catalyst such as potassium iodide, directly joins the two key fragments of the molecule. This method reduces a potentially lengthy synthesis into the combination of two readily accessible modules.

Another convergent pathway involves the reaction of a piperidine-containing fragment with a different electrophile. For example, a key intermediate for fexofenadine, 2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-oxobutyl] phenyl]-2,2-dimethyl acetate, is synthesized by reacting 4-[4-chloro-1-butyryl]-α,α-dimethyl phenyl acetic acid ester with 4-piperidine diphenyl-carbinol. epa.gov This modular approach allows for variations in both the piperidine and the phenylacetic acid-derived modules to produce a library of analogues for structure-activity relationship studies.

The table below illustrates a representative modular reaction for the synthesis of a fexofenadine intermediate, highlighting the key fragments and reaction conditions.

| Module A (Piperidine derivative) | Module B (Phenyl derivative) | Coupling Reaction Conditions | Product | Overall Yield | Reference |

| α,α-Diphenyl-4-piperidinemethanol | 4-[4-chloro-1-butyryl]-α,α-dimethyl phenyl acetic acid ester | Alkaline conditions, Potassium Iodide catalyst | 2-[4-[4-[4-(hydroxy diphenylmethyl)-1-piperidyl]-1-oxobutyl] phenyl]-2,2-dimethyl acetic acid ester | Not explicitly stated, but part of a multi-step synthesis with a final yield of 33.51% for fexofenadine. | epa.govresearchgate.net |

| 4-piperidine diphenyl-carbinol | 2-(4-(4-chloro-1-oxo-butyl)) phenyl-2-methylpropionic acid | Phase-transfer catalysis, alkaline conditions | 4-[4-[4-(hydroxyl diphenyl methyl)-piperidino]-the 1-butyryl radicals]-α,α-dimethyl phenyl acetic acid | The total recovery of the overall fexofenadine synthesis was improved from 28% to 40% using this step. | uniupo.it |

Chemical Reactivity and Mechanistic Investigations of 4 Hydroxydiphenylmethyl Benzaldehyde

Reactions Involving the Aldehyde Functionality

The aldehyde group, with its electrophilic carbonyl carbon, is a prime target for a variety of nucleophilic attacks and condensation reactions.

Nucleophilic Addition Reactions

Nucleophilic addition to the aldehyde functionality of 4-(hydroxydiphenylmethyl)benzaldehyde is a fundamental reaction class. The general mechanism involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation yields the corresponding alcohol. orientjchem.org

While specific studies on the nucleophilic addition reactions of this compound are not extensively documented, its reactivity can be inferred from the behavior of related benzaldehyde (B42025) derivatives. Aromatic aldehydes are generally less reactive than their aliphatic counterparts due to the electron-donating resonance effect of the aromatic ring, which reduces the electrophilicity of the carbonyl carbon. orientjchem.org The bulky diphenylmethyl substituent at the para-position may also exert some steric influence on the approaching nucleophile.

Organometallic reagents, such as Grignard and organolithium reagents, are potent nucleophiles that readily add to aldehydes to form alcohols. doubtnut.comresearchgate.net For instance, the reaction of benzaldehyde with a Grignard reagent like methylmagnesium bromide, followed by an acidic workup, yields a secondary alcohol. eurekaselect.com It is expected that this compound would react similarly with various organometallic reagents to afford new secondary alcohols, expanding the carbon framework.

Condensation Reactions (e.g., Schiff Base Formation, Aldol (B89426) Condensations)

Condensation reactions are a cornerstone of carbonyl chemistry, leading to the formation of larger molecules with the elimination of a small molecule, typically water.

Schiff Base Formation:

The reaction of an aldehyde with a primary amine yields an imine, commonly known as a Schiff base. This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. nih.gov Studies on the synthesis of Schiff bases from substituted benzaldehydes are prevalent in the literature. For example, 4-hydroxybenzaldehyde (B117250) readily reacts with various anilines to form Schiff bases, a process that can be facilitated by green synthesis methods. researchgate.net Similarly, Schiff bases have been synthesized from 4-hydroxybenzaldehyde and o-phenylenediamine. orientjchem.org It is highly probable that this compound would undergo analogous reactions with a variety of primary amines to produce the corresponding Schiff bases, which are valuable intermediates in organic synthesis and medicinal chemistry. nih.gov

Aldol Condensations:

The aldol condensation is a powerful carbon-carbon bond-forming reaction between two carbonyl compounds. masterorganicchemistry.com In a crossed aldol condensation, an aldehyde without α-hydrogens, such as benzaldehyde, can react with a ketone or another aldehyde that possesses α-hydrogens in the presence of a base. pressbooks.pub For instance, the condensation of benzaldehyde with acetone (B3395972) initially forms benzalacetone, which can then react with another molecule of benzaldehyde to yield dibenzalacetone. umkc.edu Given that this compound lacks α-hydrogens, it is expected to participate in crossed aldol condensations with enolizable ketones or aldehydes. The bulky diphenylmethyl group might influence the reaction kinetics and the stereochemical outcome of the resulting α,β-unsaturated carbonyl compound.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Benzaldehyde | Acetone | α,β-Unsaturated Ketone | umkc.edu |

| Acetaldehyde | Benzaldehyde | Crossed Aldol Product | pressbooks.pub |

| 4-tert-butylcyclohexanone | Benzaldehyde | α,β-Unsaturated Ketone | nih.gov |

Table 1: Examples of Crossed Aldol Condensations with Benzaldehyde Derivatives

Cyclization Reactions

Reactions Involving the Tertiary Alcohol Moiety

The tertiary benzylic alcohol group in this compound offers another site for chemical modification, including derivatization and reactions that proceed through a carbocation intermediate.

Derivatization and Functionalization of the Hydroxyl Group

The tertiary hydroxyl group can be derivatized to form ethers and esters, altering the molecule's physical and chemical properties.

Etherification:

The etherification of hydroxyl groups is a common transformation. For example, 4-hydroxybenzaldehyde can be etherified with benzyl (B1604629) bromide in the presence of a base like potassium carbonate to yield the corresponding benzyl ether. chemspider.com Similarly, phenacyloxy benzaldehyde derivatives have been synthesized through the substitution reaction of 4-hydroxybenzaldehyde with phenacyl bromide. orientjchem.org It is anticipated that the tertiary alcohol of this compound could be converted to its corresponding ether under appropriate conditions, such as the Williamson ether synthesis, although the steric hindrance around the tertiary center might necessitate harsher reaction conditions or more reactive electrophiles.

Esterification:

The formation of esters from alcohols is a fundamental organic reaction. While direct esterification of tertiary alcohols can be challenging due to steric hindrance and the potential for elimination side reactions, they can be acylated using more reactive reagents like acyl chlorides or anhydrides in the presence of a suitable base or catalyst. The derivatization of hydroxyl groups, including tertiary alcohols, is a widely used technique to enhance their analytical detection or to introduce new functionalities. wikipedia.org

| Hydroxyl Compound | Derivatizing Agent | Product | Reference |

| 4-Hydroxybenzaldehyde | 4-Nitrobenzyl bromide | 4-(4-Nitrobenzyloxy)benzaldehyde | chemspider.com |

| 4-Hydroxybenzaldehyde | Phenacyl bromide | 4-Phenacyloxy benzaldehyde | orientjchem.org |

| Cholesterol (tertiary alcohol) | Fluoroalkyl chloroformates | Carbonate derivatives | nih.gov |

Table 2: Examples of Hydroxyl Group Derivatization

Dehydration and Rearrangement Processes

The tertiary benzylic nature of the alcohol in this compound makes it susceptible to dehydration and rearrangement reactions, which typically proceed through a stabilized tertiary benzylic carbocation intermediate.

Dehydration:

Acid-catalyzed dehydration of tertiary alcohols is a classic method for the synthesis of alkenes. youtube.com Benzylic alcohols, in particular, undergo dehydration readily via an E1 mechanism due to the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca Upon treatment with a strong acid, the hydroxyl group of this compound would likely be protonated, forming a good leaving group (water). Departure of water would generate a tertiary benzylic carbocation, which could then lose a proton from an adjacent carbon to form a highly conjugated alkene. The specific alkene isomer formed would depend on the reaction conditions and the relative stability of the possible products. Catalytic dehydration of tertiary alcohols can also be achieved using various metal catalysts. rsc.org

Rearrangement Processes:

Carbocation intermediates, such as the one formed during the dehydration of this compound, are prone to rearrangement to form more stable carbocations.

Wagner-Meerwein Rearrangement: This type of rearrangement involves a 1,2-shift of a hydrogen, alkyl, or aryl group to an adjacent carbocation center. wikipedia.org In the context of the carbocation generated from this compound, a Wagner-Meerwein rearrangement could potentially occur, leading to a rearranged carbon skeleton before elimination or trapping by a nucleophile.

Pinacol (B44631) Rearrangement: If this compound were to be converted into a vicinal diol (a 1,2-diol), this diol would be susceptible to a pinacol rearrangement under acidic conditions. masterorganicchemistry.comwikipedia.org This reaction involves the dehydration of a 1,2-diol to form a ketone via a carbocation intermediate and a 1,2-alkyl or aryl shift. The migratory aptitude of different groups (phenyl vs. alkyl) would determine the structure of the resulting ketone. wikipedia.org

Lack of Specific Research Data Precludes Detailed Analysis of this compound

Despite a comprehensive search of scientific literature and chemical databases, specific research findings on the chemical reactivity, aromatic ring functionalization, and mechanistic investigations of this compound are not available in the public domain. As a result, a detailed article with the requested in-depth analysis and data tables cannot be generated at this time.

The inquiry sought to explore the chemical behavior of this specific benzaldehyde derivative, focusing on two key areas: the functionalization and substitution chemistry of its aromatic rings, and the elucidation of its reaction mechanisms, including transition state analysis. However, published studies detailing these aspects for this compound could not be located.

General principles of organic chemistry allow for predictions regarding the reactivity of the functional groups present in the molecule—a benzaldehyde moiety, a hydroxyl group, and two phenyl rings. The benzaldehyde ring, with its electron-withdrawing aldehyde group, would typically undergo electrophilic aromatic substitution at the meta position and be deactivated towards such reactions. Conversely, the phenyl rings attached to the carbinol carbon would be subject to the directing effects of the hydroxydiphenylmethyl substituent. The hydroxyl group itself can participate in various reactions.

However, without specific experimental data and computational studies for this compound, any discussion on its specific reaction pathways, regioselectivity, and the energetic profiles of its transition states would be purely speculative. The generation of scientifically accurate data tables and detailed research findings, as requested, is therefore not feasible.

Further experimental and computational research on this compound is required to provide the specific data needed to address the outlined topics. At present, the scientific community has not published such work, limiting any detailed discussion to the general reactivity patterns of its constituent functional groups rather than the specific behavior of the compound itself.

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural and Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 4-(Hydroxydiphenylmethyl)benzaldehyde, both ¹H and ¹³C NMR would provide critical data for structural confirmation and stereochemical analysis.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different chemical environments of the hydrogen atoms. The aldehydic proton (-CHO) is expected to appear as a singlet at a significantly downfield chemical shift, typically in the range of 9.8-10.1 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons of the benzaldehyde (B42025) ring would likely present as a complex multiplet or as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The ten protons of the two phenyl groups attached to the carbinol carbon would resonate in the aromatic region, likely between 7.0 and 7.6 ppm, potentially as overlapping multiplets. The methine proton of the hydroxydiphenylmethyl group (-CH(OH)-) would likely appear as a singlet, and its chemical shift would be influenced by the electronic environment and potential hydrogen bonding. The hydroxyl proton (-OH) signal is expected to be a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information about the carbon skeleton. The carbonyl carbon of the aldehyde group is expected to have a characteristic resonance in the highly deshielded region of 190-195 ppm. The carbon atoms of the three aromatic rings would appear in the typical aromatic region of 120-150 ppm. The quaternary carbon of the benzaldehyde ring attached to the hydroxydiphenylmethyl group and the carbon attached to the aldehyde group would have distinct chemical shifts. The carbinol carbon (-C(OH)-) would also show a characteristic signal, typically in the range of 70-80 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Aldehydic Proton (-CHO) | 9.8 - 10.1 (s) | 190 - 195 |

| Aromatic Protons (Benzaldehyde Ring) | 7.4 - 7.9 (m) | 128 - 138 |

| Aromatic Protons (Diphenyl Rings) | 7.0 - 7.6 (m) | 125 - 145 |

| Methine Proton (-CH(OH)-) | 5.5 - 6.0 (s) | 70 - 80 |

| Hydroxyl Proton (-OH) | Variable (br s) | - |

Note: These are predicted values based on typical chemical shifts for similar functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several key absorption bands. A strong, sharp band corresponding to the C=O stretching vibration of the aldehyde group would be prominent around 1700-1720 cm⁻¹. The O-H stretching vibration of the hydroxyl group would appear as a broad band in the region of 3200-3600 cm⁻¹, with its broadness indicating hydrogen bonding. The C-H stretching vibrations of the aromatic rings would be observed in the 3000-3100 cm⁻¹ region, while the aldehydic C-H stretch would likely show two weak bands around 2720 and 2820 cm⁻¹. The C-O stretching of the alcohol would be visible in the 1000-1260 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations would give rise to strong signals. The C=O stretch of the aldehyde, while visible, is typically weaker in Raman than in IR. The symmetric stretching of the phenyl rings would be a prominent feature.

Interactive Data Table: Key IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Aldehydic C-H | C-H Stretch | ~2720 and ~2820 |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1720 (strong) |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| C-O (Alcohol) | C-O Stretch | 1000 - 1260 |

High-Resolution Mass Spectrometry for Fragmentation Pathway Analysis and Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is essential for determining the exact molecular weight and elemental composition of a compound, as well as for elucidating its fragmentation pathways under ionization. For this compound (C₂₀H₁₆O₂), the expected exact mass would be a key piece of data for confirmation.

Under electron ionization (EI), the molecular ion peak [M]⁺ would be observed. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH) or the entire hydroxydiphenylmethyl radical. Cleavage of the bond between the benzaldehyde ring and the hydroxydiphenylmethyl group would lead to characteristic fragment ions. For instance, a fragment corresponding to the benzoyl cation (m/z 105) or the diphenylmethyl cation (m/z 167) would be expected.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| m/z (predicted) | Fragment Identity |

| 288.1150 | [C₂₀H₁₆O₂]⁺ (Molecular Ion) |

| 271.1123 | [M - OH]⁺ |

| 183.0810 | [M - C₇H₅O]⁺ |

| 167.0861 | [C₁₃H₁₁]⁺ (Diphenylmethyl cation) |

| 105.0334 | [C₇H₅O]⁺ (Benzoyl cation) |

Electronic Absorption and Emission Spectroscopy for Electronic Structure and Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic transitions within a molecule and its photophysical properties. The presence of multiple aromatic rings and a carbonyl group in this compound suggests it will absorb in the ultraviolet region.

UV-Vis Spectroscopy: The UV-Vis spectrum is expected to show absorption bands arising from π → π* transitions of the aromatic rings and the n → π* transition of the carbonyl group. The extensive conjugation involving the benzaldehyde moiety and the two phenyl rings of the diphenylmethyl group would likely result in absorption maxima at longer wavelengths compared to simpler benzaldehyde derivatives.

Emission Spectroscopy: Whether the compound is fluorescent would depend on the efficiency of non-radiative decay processes. If it does fluoresce, the emission spectrum would be at a longer wavelength than the absorption spectrum (Stokes shift). The photophysical properties could be influenced by solvent polarity and the potential for intramolecular hydrogen bonding.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

Such an analysis would likely show the spatial arrangement of the three phenyl rings. The dihedral angles between the planes of these rings would be of particular interest. Furthermore, the crystal packing would be influenced by intermolecular interactions, such as hydrogen bonding involving the hydroxyl group and potentially weak C-H···O interactions. The conformation of the molecule in the solid state could provide valuable information about its preferred spatial arrangement, which can influence its physical and chemical properties. For instance, crystallographic data for the related compound 4-(diphenylamino)benzaldehyde reveals a monoclinic crystal system with specific unit cell dimensions. nih.gov Similarly, 4-(benzyloxy)benzaldehyde crystallizes in an orthorhombic system. nih.gov

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of many-body systems. nih.gov For 4-(Hydroxydiphenylmethyl)benzaldehyde, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), are employed to determine its most stable three-dimensional conformation through geometry optimization. nih.govresearchgate.net This process minimizes the energy of the molecule to predict key structural parameters.

Molecular Geometry: The optimization of the molecular geometry reveals the precise bond lengths, bond angles, and dihedral angles. researchgate.net For this compound, this would define the spatial arrangement of the two phenyl rings attached to the central methane (B114726) carbon, the orientation of the hydroxyl group, and the conformation of the benzaldehyde (B42025) moiety. The structure is expected to be non-planar due to the tetrahedral geometry around the central carbon and the steric hindrance between the bulky phenyl groups, leading to significant torsional angles.

Table 1: Illustrative Predicted Geometrical Parameters for this compound using DFT

| Parameter | Bond/Angle | Predicted Value (Illustrative) |

| Bond Length | C-O (hydroxyl) | 1.37 Å |

| C-O (carbonyl) | 1.22 Å | |

| C-H (aldehyde) | 1.11 Å | |

| C-C (phenyl-methane) | 1.53 Å | |

| Bond Angle | O-C-H (hydroxyl) | 109.5° |

| C-C-O (carbonyl) | 124.0° | |

| Phenyl-C-Phenyl | 112.0° | |

| Dihedral Angle | Phenyl-C-C-Phenyl | ~45-60° |

Electronic Structure and Energetics: The electronic properties are primarily understood through the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. mdpi.com A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich hydroxydiphenylmethyl moiety, while the LUMO would likely be centered on the electron-withdrawing benzaldehyde group.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool derived from DFT calculations. nih.govconicet.gov.ar The MEP map uses a color spectrum to visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the oxygen atom of the carbonyl group would be a site of high electron density (colored red), indicating a prime location for electrophilic attack, whereas the hydrogen of the hydroxyl group would be electron-deficient (colored blue), making it susceptible to nucleophilic attack. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time at a given temperature and pressure. frontiersin.orguantwerpen.be MD simulations model the atomic motions of the molecule, providing deep insights into its flexibility and interactions with its environment, such as a solvent. nih.gov

Conformational Dynamics: For a large and flexible molecule like this compound, MD simulations are essential to explore its conformational landscape. The simulations can track the rotation of the two phenyl rings around the single bonds connecting them to the central carbon, as well as the rotation of the entire hydroxydiphenylmethyl group relative to the benzaldehyde ring. The stability of different conformations can be assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. frontiersin.org A stable simulation with low RMSD fluctuations indicates that the molecule maintains a consistent average structure, while larger fluctuations would point to significant conformational flexibility. frontiersin.org

Intermolecular Interactions: When simulated in a solvent like water or an organic solvent, MD can reveal detailed information about intermolecular interactions. By analyzing the radial distribution function (RDF), it is possible to determine the probability of finding solvent molecules at a certain distance from specific atoms on the solute molecule. researchgate.net For instance, the RDF for water molecules around the hydroxyl and carbonyl oxygen atoms would provide a quantitative measure of hydrogen bonding between the solute and solvent. nih.gov These simulations are crucial for understanding the molecule's solubility and how it behaves in a biological or chemical medium.

Quantum Chemical Analysis of Reactivity, Reaction Pathways, and Spectroscopic Parameters

Quantum chemical methods provide a deeper quantitative understanding of the factors governing a molecule's reactivity and its interaction with light.

Reactivity and Reaction Pathways: Global reactivity descriptors, derived from the HOMO and LUMO energies obtained via DFT, can quantify the chemical reactivity of this compound. researchgate.net These descriptors include electronegativity (χ), chemical potential (μ), global hardness (η), and the electrophilicity index (ω). mdpi.comresearchgate.net A high electrophilicity index, for example, would suggest the molecule is a good electron acceptor.

Table 2: Illustrative Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Predicted Value (Illustrative) |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.8 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.35 eV |

| Electrophilicity Index | ω | μ²/2η (where μ ≈ -χ) | 3.67 eV |

Furthermore, quantum chemistry can be used to model entire reaction pathways, for example, the oxidation of the aldehyde group to a carboxylic acid. nih.gov Such studies involve locating the transition state (TS) structure for the reaction and then performing an Intrinsic Reaction Coordinate (IRC) calculation to confirm that the TS connects the reactants and products. numberanalytics.comnumberanalytics.com The calculated energy barrier (the energy difference between the reactant and the transition state) determines the reaction kinetics. nih.gov

Spectroscopic Parameters: Theoretical calculations are invaluable for interpreting experimental spectra. Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption (UV-Vis) spectrum by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comconicet.gov.ar For this compound, TD-DFT would likely predict strong absorptions in the UV region corresponding to π→π* transitions within the aromatic rings and n→π* transitions associated with the carbonyl group. conicet.gov.ar Additionally, DFT calculations can compute vibrational frequencies, which correspond to the peaks observed in Infrared (IR) and Raman spectra, aiding in the assignment of experimental spectral bands to specific molecular motions. nih.gov

Prediction of Advanced Material Properties from First Principles

First-principles calculations, primarily based on DFT, can predict properties that are relevant for designing advanced materials, such as those with specific electronic or optical characteristics. researchgate.netarxiv.org

Nonlinear Optical (NLO) Properties: Molecules with a significant difference in electron distribution, often found in donor-acceptor systems, can exhibit nonlinear optical (NLO) behavior. The structure of this compound, with its electron-donating hydroxyl group and electron-withdrawing aldehyde group, suggests potential NLO activity. Computational methods can quantify this by calculating the molecular polarizability (α) and the first-order hyperpolarizability (β). mdpi.com A large β value is a key indicator of a promising NLO material, which could be useful in technologies like optical switching and frequency conversion. mdpi.com

Electronic and Thermal Properties: The HOMO-LUMO gap calculated from first principles is a fundamental parameter for predicting a material's electronic properties. mdpi.com It serves as a theoretical estimate of the band gap, which determines whether a material is an insulator, a semiconductor, or a conductor. For molecular crystals, these calculations can help screen for potential organic semiconductor materials. The computational prediction of bond dissociation energies can also provide insights into the thermal stability of the molecule, identifying the weakest bonds that are likely to break first upon heating. nih.gov This information is critical for assessing the viability of the compound in applications that require thermal robustness. nih.gov

Applications in Advanced Organic Synthesis and Non Biological Materials Science

Role as a Precursor or Intermediate in Complex Molecular Architectures

The structural features of 4-(Hydroxydiphenylmethyl)benzaldehyde make it a promising candidate as a precursor for intricate molecular structures. The aldehyde functionality serves as a versatile handle for a multitude of chemical transformations, while the bulky hydroxydiphenylmethyl group can impart specific stereoelectronic properties to the resulting molecules.

Intermediates for Chiral Ligands and Organocatalysts

The synthesis of chiral ligands and organocatalysts is a cornerstone of modern asymmetric synthesis, enabling the production of enantiomerically pure compounds crucial in pharmaceuticals and other industries. Benzaldehyde (B42025) derivatives are frequently employed as starting materials for the synthesis of chiral ligands, often through condensation reactions with chiral amines or diamines to form Schiff bases. These Schiff base ligands, upon complexation with metal centers, can act as highly effective asymmetric catalysts.

While direct examples of the use of this compound for this purpose are not extensively documented, the principle is well-established. For instance, various substituted benzaldehydes are known to react with chiral diamines, such as (1R,2R)-(-)-1,2-diaminocyclohexane, to yield chiral Schiff base ligands. researchgate.net The electronic and steric properties of the substituents on the benzaldehyde ring play a crucial role in the efficacy and enantioselectivity of the resulting catalysts. researchgate.net The bulky hydroxydiphenylmethyl group in this compound would be expected to create a well-defined and sterically hindered chiral pocket around a metal center, which is a key feature in achieving high levels of enantiocontrol in catalytic reactions.

The development of new chiral ligands is a continuous effort in the field of asymmetric catalysis, with the aim of creating more efficient and selective catalysts for a wide range of chemical transformations. biosynth.comrsc.org The modular nature of ligands derived from benzaldehydes allows for systematic tuning of their properties, making this compound an interesting, albeit underexplored, building block in this context.

| Precursor Type | Chiral Amine/Diamine | Resulting Ligand Type | Potential Application |

| Substituted Benzaldehydes | Chiral 1,2-Diaminocyclohexane | Chiral Schiff Base | Asymmetric Catalysis |

| This compound (Hypothetical) | Chiral Amino Alcohols | Chiral Oxazoline (B21484) Ligands | Asymmetric Catalysis |

Building Blocks for Supramolecular Structures

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. The formation of these complex architectures relies on the specific recognition and binding properties of the constituent molecular building blocks. Molecules containing directional hydrogen bonding motifs, aromatic rings for π-π stacking, and specific geometries are highly sought after for the construction of supramolecular structures.

This compound possesses several features that make it an attractive building block for supramolecular assembly. The hydroxyl group is a potent hydrogen bond donor and acceptor, capable of forming robust and directional interactions. The two phenyl rings of the diphenylmethyl group can participate in π-π stacking and van der Waals interactions, further stabilizing the resulting assemblies. The benzaldehyde group can also engage in weaker hydrogen bonding or be chemically modified to introduce other recognition sites.

Crystal engineering studies on related molecules, such as 4-hydroxybenzaldehyde (B117250), have demonstrated their ability to form cocrystals with other molecules through a network of hydrogen bonds. biosynth.com The formation of these ordered structures is guided by the principles of molecular recognition and self-assembly. It is conceivable that the more complex structure of this compound could lead to the formation of more intricate and potentially functional supramolecular architectures, such as molecular cages, capsules, or extended networks. These structures have potential applications in areas like guest encapsulation, molecular sensing, and catalysis.

| Interaction Type | Functional Group in this compound | Role in Supramolecular Assembly |

| Hydrogen Bonding | Hydroxyl Group, Aldehyde Group | Directing intermolecular connections |

| π-π Stacking | Phenyl Rings | Stabilizing the assembly |

| van der Waals Forces | Diphenylmethyl Group | Contributing to overall stability and packing |

Contributions to Asymmetric Catalysis

Asymmetric catalysis is a field dedicated to the development of chiral catalysts that can selectively produce one enantiomer of a chiral product over the other. The design of the chiral catalyst is paramount to achieving high enantioselectivity.

Design and Synthesis of Chiral Catalysts Incorporating Hydroxydiphenylmethyl Moieties

The hydroxydiphenylmethyl group is a bulky and rigid substituent that can be strategically incorporated into the structure of a chiral ligand to create a highly stereodefined environment around a catalytic metal center. This "chiral pocket" can effectively differentiate between the two prochiral faces of a substrate, leading to high enantioselectivity in the catalyzed reaction. google.com

While the direct synthesis of chiral catalysts from this compound is not widely reported, the design principles are well-understood. The aldehyde group can be readily converted into a variety of coordinating groups, such as imines, oxazolines, or phosphines, which are common components of chiral ligands. For example, condensation with a chiral amino alcohol would yield a chiral ligand containing both the bulky hydroxydiphenylmethyl moiety and a coordinating oxazoline ring. Such a ligand could then be complexed with a transition metal, such as palladium, copper, or rhodium, to generate a chiral catalyst.

The design of chiral catalysts often involves a modular approach, where different components of the ligand can be varied to optimize the catalyst's performance for a specific reaction. nih.gov The use of this compound as a precursor would allow for the introduction of a significant steric directing group, which is a common strategy for achieving high enantioselectivity.

Mechanistic Studies of Enantioselective Transformations Facilitated by Such Catalysts

Understanding the mechanism of an enantioselective reaction is crucial for the rational design of improved catalysts. Mechanistic studies often involve a combination of experimental techniques, such as kinetics and isotopic labeling, and computational modeling. These studies aim to elucidate the structure of the catalyst-substrate complex and the transition states of the stereodetermining steps.

For a hypothetical catalyst derived from this compound, mechanistic studies would focus on how the bulky hydroxydiphenylmethyl group influences the binding of the substrate and the energetics of the diastereomeric transition states. Computational modeling, such as Density Functional Theory (DFT) calculations, could be used to build stereochemical models that explain the observed enantioselectivity. researchgate.net These models often highlight the non-covalent interactions, such as steric repulsion or attractive interactions like hydrogen bonding and CH-π interactions, that are responsible for the differentiation of the two enantiomeric pathways.

The insights gained from such mechanistic studies are invaluable for the development of new generations of chiral catalysts with even higher efficiency and selectivity. While specific studies on catalysts from this compound are lacking, the general principles of mechanistic investigation in asymmetric catalysis would be directly applicable.

Development of New Functional Materials (Non-Biological)

The unique molecular structure of this compound also suggests its potential as a monomer or a key building block for the synthesis of novel non-biological functional materials. The combination of a polymerizable handle (the aldehyde group) and a bulky, functional substituent (the hydroxydiphenylmethyl group) could lead to polymers with interesting properties.

For instance, polymers derived from benzaldehyde derivatives have been explored for various applications. The aldehyde group can undergo polymerization reactions, or it can be used as a reactive site for post-polymerization modification. The incorporation of the bulky and rigid hydroxydiphenylmethyl group into a polymer backbone would likely lead to materials with high glass transition temperatures (Tg), good thermal stability, and specific optical or mechanical properties.

Research on related compounds, such as p-hydroxybenzaldehyde, has shown that it can be used as a bio-based monomer to synthesize novel polyesters with varying thermal and mechanical properties. researchgate.net These polyesters can be designed to be biodegradable, offering a sustainable alternative to petroleum-based plastics. Similarly, this compound could potentially be used to create polymers for applications in areas such as high-performance plastics, optoelectronic materials, or as precursors for carbon-rich materials. The hydroxyl group could also serve as a site for further functionalization, allowing for the fine-tuning of the material's properties.

| Polymer Type | Potential Synthesis Route | Anticipated Properties | Potential Applications |

| Polyesters | Copolymerization with diacids/diols | High Tg, thermal stability | High-performance plastics |

| Polyacetylenes | Polymerization of the aldehyde group | Conjugated backbone, optical properties | Optoelectronic materials |

| Phenolic Resins | Condensation with phenols | Thermosetting, high char yield | Precursors for carbon materials |

Precursors for Polymer Synthesis and Advanced Organic Materials

The utility of various benzaldehyde derivatives as monomers for creating advanced polymers like polyesters, polyamides, and polyurethanes is well-documented. nih.govusm.eduncl.res.inscirp.org For instance, polymers can be synthesized through the polycondensation of diols with diacyl chlorides to form polyesters or the reaction of diols and diamines to create polyamides. nih.govresearchgate.net Functional aldehydes are often employed in these syntheses to introduce specific properties to the resulting polymer. nih.gov

However, extensive searches for the use of This compound , also known as 4-formyl-α,α-diphenylbenzenemethanol, as a direct precursor or monomer in polymer synthesis did not yield specific research articles or patents. While related compounds such as 4-hydroxybenzaldehyde are used to create terpolymer resins and other polymers, nih.govresearchgate.net and other functionalized benzaldehydes are used to synthesize polymer-bound materials, nih.gov no direct evidence was found for the polymerization of This compound itself. The scientific literature details the synthesis of various polyesters and polyamides from a wide array of aromatic monomers, but does not include the specific title compound. mdpi.comresearchgate.netresearchgate.netmdpi.com

Exploration of Non-Linear Optical (NLO) Properties in Derivatives

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Organic molecules, particularly those with donor-π-acceptor (D–π–A) structures, often exhibit significant NLO properties. researchgate.net Chalcones, which are synthesized from benzaldehyde and acetophenone (B1666503) derivatives, are a class of compounds extensively studied for their NLO characteristics. researchgate.netresearchgate.netmdpi.com The electronic properties of the substituents on the aromatic rings of the chalcone (B49325) structure play a critical role in determining the magnitude of the NLO response. researchgate.netmdpi.com

Derivatives of various benzaldehydes have been investigated for their NLO properties. For example, cocrystals of 2,4-dihydroxybenzaldehyde (B120756) with other organic molecules have shown potential as NLO materials. mdpi.com Similarly, NLO crystals have been successfully synthesized from 4-hydroxy benzaldehyde to create materials like 4-hydroxy benzaldehyde-N-methyl-4-stilbazolium tosylate (HBST). mdpi.com

Despite the established interest in benzaldehyde derivatives for NLO applications, a specific investigation into the NLO properties of derivatives of This compound could not be found in the surveyed scientific literature. While general principles suggest that chalcones or other π-conjugated systems derived from this aldehyde could potentially exhibit NLO properties, no experimental or theoretical studies confirming such characteristics for this specific compound family have been published.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques (HPLC, GC) with Specialized Detection Methods

Chromatographic techniques are fundamental for separating 4-(Hydroxydiphenylmethyl)benzaldehyde from complex matrices. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the compound's volatility and thermal stability, as well as the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly suitable method for the analysis of this compound due to the compound's relatively low volatility and high molecular weight. Reversed-phase HPLC is the most common mode, where a nonpolar stationary phase is used with a polar mobile phase. The presence of the aldehyde and hydroxyl functional groups, along with the diphenylmethyl moiety, dictates its retention behavior.

Specialized detection methods are crucial for achieving the desired sensitivity and selectivity.

Diode-Array Detector (DAD) or UV-Vis Detector: The aromatic rings and the benzaldehyde (B42025) chromophore in the molecule allow for strong ultraviolet (UV) absorbance. A DAD or variable wavelength UV-Vis detector can be used for quantification, typically monitoring at wavelengths where the analyte shows maximum absorbance, which helps to minimize interference from other components in the sample matrix. researchgate.net

Fluorescence Detector (FLD): For enhanced sensitivity, derivatization can be employed to introduce a fluorescent tag to the molecule, which is then detected by an FLD. rsc.org

Gas Chromatography (GC): While the high boiling point of this compound presents a challenge for standard GC analysis, it can be performed using high-temperature columns and conditions. researchgate.net The compound's polarity, due to the hydroxyl group, may require derivatization (e.g., silylation) to improve volatility and peak shape. psu.edu

Specialized detection methods for GC include:

Flame Ionization Detector (FID): A universal detector for organic compounds, the FID provides a response proportional to the mass of carbon. It is robust and reliable for quantification when the sample components are well-separated. researchgate.net

Electron Capture Detector (ECD): This detector is highly sensitive to electrophilic functional groups. While the target molecule itself is not strongly electrophilic, derivatization with an electron-capturing group (such as a polyfluorinated moiety) can make ECD an extremely sensitive detection method. researchgate.net

Table 1: Comparison of Typical Chromatographic Conditions for Benzaldehyde Derivatives

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Column | Reversed-phase C18 or C8, e.g., Acquity BEH C18 (2.1 mm × 50 mm, 1.7 µm) nih.gov | Polar capillary column, e.g., HP-20 (100% PEG) or nonpolar SE-30 researchgate.net |

| Mobile/Carrier Gas | Gradient elution with Acetonitrile/Water or Methanol/Water mixtures nih.gov | Inert carrier gas like Helium or Nitrogen researchgate.net |

| Detector | Diode-Array Detector (DAD), UV-Vis, Fluorescence Detector (FLD) researchgate.netrsc.org | Flame Ionization Detector (FID), Electron Capture Detector (ECD), Mass Spectrometer (MS) researchgate.netresearchgate.net |

| Typical Temperature | Ambient to moderately elevated (e.g., 40°C) | High inlet temperature (e.g., 250°C) and programmed oven temperature (e.g., 150°C to 260°C) researchgate.net |

| Sample Requirement | Must be soluble in the mobile phase | Must be volatile and thermally stable (or derivatized) |

Derivatization Strategies for Enhanced Analytical Sensitivity and Selectivity in Complex Mixtures

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. psu.edu For this compound, derivatization primarily targets the aldehyde functional group to enhance detectability and improve chromatographic performance, especially in trace analysis. und.edu

Key strategies include:

Reaction with PFBHA: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a widely used derivatizing agent for aldehydes and ketones. researchgate.net It reacts with the carbonyl group to form a stable oxime derivative. The introduction of the pentafluorobenzyl group makes the derivative highly responsive to an Electron Capture Detector (ECD) in GC, significantly lowering detection limits. This method is particularly useful for determining trace levels of aldehydes in complex environmental or biological samples. researchgate.net

Reaction with Nitrophenylhydrazines: Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) or 3-nitrophenylhydrazine (B1228671) are used to derivatize carbonyl compounds for HPLC-UV analysis. nih.gov The resulting hydrazone derivative is a highly colored and UV-active compound, which can be detected with high sensitivity. Using 3-nitrophenylhydrazine, for example, can shift the maximum absorption wavelength of the derivative to around 397 nm, which helps to minimize interference from the sample matrix and the reagent itself. nih.gov

Fluorescent Labeling: For HPLC with fluorescence detection, reagents that introduce a fluorophore are employed. N-acetylhydrazine acridone (B373769) (AHAD), for instance, can react with the benzaldehyde moiety to form a highly fluorescent derivative. This allows for extremely sensitive quantification, with detection possible at the nanomole per milliliter level. rsc.orgnih.gov The derivatization is often catalyzed by an acid and optimized for temperature and time to ensure a quantitative reaction. rsc.orgnih.gov

Silylation for GC: To increase volatility and thermal stability for GC analysis, the active hydroxyl group can be derivatized. Silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-trimethylsilylimidazole (TMSI) react with the hydroxyl group to replace the acidic proton with a nonpolar trimethylsilyl (B98337) (TMS) group, which improves peak shape and reduces column adsorption. psu.edu

Table 2: Derivatization Reagents for Aldehyde Analysis

| Derivatization Reagent | Target Functional Group | Analytical Technique | Advantage |

|---|---|---|---|

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Aldehyde (Carbonyl) | GC-ECD, GC-MS | High sensitivity with ECD; forms stable oximes. researchgate.net |

| 3-Nitrophenylhydrazine | Aldehyde (Carbonyl) | HPLC-UV | Forms a derivative with a significantly red-shifted UV absorption, minimizing matrix interference. nih.gov |

| N-acetylhydrazine acridone (AHAD) | Aldehyde (Carbonyl) | HPLC-FLD | Introduces a highly fluorescent tag for ultra-sensitive detection. rsc.orgnih.gov |

Coupled Analytical Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Analysis

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful tool for both quantification and unequivocal identification of analytes. The mass spectrometer serves as a highly selective and sensitive detector, providing information about the molecular weight and structure of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is the gold standard for the identification of volatile and semi-volatile organic compounds. nih.gov For this compound, analysis would likely require derivatization (silylation of the hydroxyl group) to improve volatility. In the mass spectrometer, the derivatized molecule would be ionized, typically by electron ionization (EI), causing it to fragment in a predictable pattern. The mass of the molecular ion peak would confirm the molecular weight, while the fragmentation pattern (the mass-to-charge ratio and relative abundance of fragment ions) serves as a "chemical fingerprint" for structural confirmation. nih.gov This detailed information allows for confident identification even in complex mixtures. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is ideal for non-volatile or thermally labile compounds like this compound. nih.gov The compound is first separated by HPLC and then introduced into the mass spectrometer. Soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate molecular ions with minimal fragmentation. In tandem MS (MS/MS), a specific precursor ion (e.g., the protonated molecule [M+H]⁺) corresponding to the analyte is selected and then fragmented to produce characteristic product ions. nih.gov This process, known as Selected Reaction Monitoring (SRM), is exceptionally selective and sensitive, allowing for accurate quantification of the target compound at very low levels, even in the presence of co-eluting interferences. nih.gov The combination of retention time, precursor ion mass, and product ion masses provides a very high degree of certainty in the identification and quantification. nih.govresearchgate.net

Table 3: Hypothetical Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Precursor Ion (m/z) | Major Fragment Ions (m/z) - Hypothetical | Information Provided |

|---|---|---|---|---|

| GC-MS (as TMS derivative) | Electron Ionization (EI) | 360.2 (M⁺) | 345.2 ([M-CH₃]⁺), 167.1 ([C₁₃H₁₁]⁺), 193.1 ([M-C₁₃H₁₁O]⁺) | Molecular weight confirmation of derivative; structural fingerprint from fragmentation pattern. |

| LC-MS/MS | Electrospray Ionization (ESI+) | 289.1 ([M+H]⁺) | 271.1 ([M+H-H₂O]⁺), 167.1 ([C₁₃H₁₁]⁺ - diphenylmethyl cation) | High selectivity through SRM; confirmation of molecular weight and key structural motifs. nih.gov |

Future Perspectives and Emerging Research Avenues

Development of Green Chemistry Approaches for Sustainable Synthesis

The future synthesis of 4-(Hydroxydiphenylmethyl)benzaldehyde and its derivatives is increasingly steering towards green and sustainable methodologies. These approaches aim to minimize environmental impact by reducing waste, avoiding hazardous solvents, and utilizing energy-efficient processes. nih.govstmjournals.com Key areas of development include the use of biocatalysis, alternative energy sources like microwave and ultrasound, and the implementation of photocatalysis. nih.govmdpi.com

Modern green chemistry emphasizes the use of renewable resources and catalysts over stoichiometric reagents. nih.gov For instance, photocatalytic methods are emerging as a powerful tool. These reactions can be driven by visible light, often using ambient oxygen as a green oxidant, which significantly reduces the need for harsh and toxic chemical oxidants. patsnap.com Research into the photocatalytic oxidation of related benzhydrols demonstrates the potential for high-yield conversions under mild, room-temperature conditions, which could be adapted for the synthesis of this compound precursors. researchgate.net

Another sustainable strategy involves the use of plant-based extracts or biomolecules for nanoparticle synthesis, which can then act as catalysts. ejcmpr.com This biological approach is noted for being cost-effective and environmentally benign. ejcmpr.com Furthermore, developing syntheses in sustainable solvents, such as ethyl acetate, or under solvent-free conditions, represents a significant step forward in minimizing the environmental footprint of chemical production. mdpi.comnih.gov The scalability of such one-pot syntheses has been demonstrated, achieving impressively low E-factors (Environmental Factors), which highlight the minimal waste produced. nih.govsu.se

Table 1: Comparison of Green Synthesis Techniques

| Technique | Energy Source | Key Advantages | Relevant Research Area |

|---|---|---|---|

| Photocatalysis | Visible Light (e.g., Blue LED) | Energy-efficient, uses green oxidants (O2), mild reaction conditions. patsnap.comresearchgate.net | Synthesis of benzhydrols and their esters. patsnap.comresearchgate.net |

| Microwave-Assisted Synthesis | Microwave Irradiation | Rapid reaction times, energy efficiency. mdpi.com | General organic and pharmaceutical synthesis. mdpi.com |

| Solvent-Free Mechanochemistry | Mechanical Grinding | Reduces or eliminates hazardous solvents, high efficiency. mdpi.com | Synthesis of various organic compounds, including N-substituted amines. mdpi.com |

| Biocatalysis | Enzymes / Microorganisms | High selectivity, use of renewable resources, biodegradable. ejcmpr.com | Nanoparticle synthesis, specialized chemical transformations. ejcmpr.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for compounds like this compound with continuous flow chemistry and automated platforms is a significant frontier. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for straightforward scaling-up.

For reactions that are typically difficult to control in batch, such as Grignard reactions which are often used to create the diphenylmethanol (B121723) moiety, flow reactors provide a safer and more efficient alternative. The ability to precisely control temperature and residence time in microreactors can lead to higher yields and purities.

Automated synthesis platforms, combined with flow chemistry, can accelerate the discovery and optimization of reaction conditions for producing this compound and its analogues. These systems can perform numerous experiments in a high-throughput manner, rapidly screening different catalysts, solvents, and temperatures to identify optimal synthetic pathways. This approach is particularly valuable for creating libraries of related compounds for screening in materials science or medicinal chemistry. For example, automated platforms have been used to synthesize and evaluate analogues of 4-(diethylamino)benzaldehyde, demonstrating the power of this technology to rapidly generate and test new chemical entities. whiterose.ac.uk

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The dual functionality of this compound—the aldehyde and the benzylic alcohol—offers fertile ground for exploring novel reactivity. While classical transformations of these groups are well-known, modern synthetic chemistry provides tools to unlock unconventional reaction pathways.

Photoredox Catalysis: This technique has emerged as a powerful method for generating radical intermediates under exceptionally mild conditions. researchgate.netbeilstein-journals.org The benzaldehyde (B42025) or the alcohol moiety could be targeted to participate in novel carbon-carbon or carbon-heteroatom bond-forming reactions. For instance, photoredox-generated radicals could enable new types of coupling reactions that are not accessible through traditional methods. beilstein-journals.org

Organocatalysis: Chiral phosphoric acids and other organocatalysts have shown remarkable success in controlling the stereochemistry of reactions involving benzylic alcohols. Recent research has demonstrated the use of related hydroxybenzyl alcohols in the enantioselective construction of complex molecules like tetraarylmethanes. acs.orgacs.org These methods proceed through the in situ formation of reactive intermediates, such as quinone methides, whose subsequent reaction is guided by the chiral catalyst to produce a single enantiomer. acs.org This opens a promising avenue for using this compound as a prochiral substrate in asymmetric catalysis to generate highly enantioenriched products. The phenolic hydroxyl group in similar structures has been shown to be essential for both initiating the reaction and controlling the stereochemical outcome. acs.org

Table 2: Emerging Catalytic Strategies

| Catalysis Type | Key Features | Potential Application for this compound |

|---|---|---|

| Photoredox Catalysis | Utilizes visible light to generate radical intermediates under mild conditions. researchgate.netbeilstein-journals.org | Novel C-C and C-X bond formations at the aldehyde or alcohol position. |

| Organocatalysis | Employs small, metal-free organic molecules to catalyze reactions, often with high stereoselectivity. acs.orgacs.org | Asymmetric synthesis, creating chiral molecules from the prochiral starting material. |

| Copper-Dendrimer Catalysis | Uses stabilized copper nanoparticles on a support for enhanced reactivity and recyclability. tandfonline.com | Cross-coupling reactions, such as O-arylation, to modify the hydroxyl group. |

Cross-Disciplinary Applications in Emerging Fields of Chemical Research

The structural motifs within this compound make it an attractive scaffold for development in various cross-disciplinary fields.

Materials Science: The bulky triarylmethane core is a common feature in functional dyes, molecular switches, and fluorescent probes. The aldehyde group provides a convenient handle for polymerization or for grafting the molecule onto surfaces or into polymer matrices. This could lead to the development of novel functional materials, such as sensors where the fluorescence properties change upon binding of the aldehyde to an analyte, or advanced polymers with unique optical or mechanical properties.

Chemical Biology: The aldehyde group is a reactive handle for bioconjugation, allowing the molecule to be attached to proteins, peptides, or other biomolecules. Given that derivatives of benzaldehyde are explored as enzyme inhibitors, analogues of this compound could be designed as chemical probes to study biological systems. whiterose.ac.uknih.gov For example, thiosemicarbazone derivatives of various benzaldehydes are investigated as inhibitors of enzymes like dihydrofolate reductase. nih.gov The hydroxydiphenylmethyl group could serve as a bulky substituent to probe the steric constraints of enzyme active sites.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-(Hydroxydiphenylmethyl)benzaldehyde, and how can reaction conditions influence product purity?

- Synthesis Methods :

- Cycloaddition Reactions : Derivatives of benzaldehyde can be synthesized via cycloaddition reactions, such as the reaction of Schiff bases with anhydrides (e.g., phthalic anhydride) under controlled conditions to form heterocyclic derivatives .

- Cross-Coupling Reactions : Palladium-catalyzed reactions (e.g., using aryl iodides and Fe3O4-supported catalysts) are effective for introducing trifluoromethyl or other functional groups to benzaldehyde derivatives, which could be adapted for this compound synthesis .

- Reaction Optimization :

- Temperature and solvent choice significantly impact by-product formation. For example, the Reimer-Tiemann reaction for similar aldehydes yields para isomers predominantly in alkaline aqueous media, but minor ortho isomers may form, requiring chromatographic purification .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Structural Confirmation :

- FT-IR and NMR Spectroscopy : FT-IR identifies functional groups (e.g., aldehyde C=O stretch at ~1700 cm⁻¹), while ¹H-NMR confirms substituent positions (e.g., aromatic protons and hydroxyl groups) .

- Elemental Analysis : Validates molecular formula consistency, particularly for novel derivatives .

- Purity Assessment :

- TLC and HPLC : Thin-layer chromatography monitors reaction progress, while HPLC quantifies purity (>98% is typical for research-grade compounds) .

Advanced Research Questions

Q. How can conflicting data on the biological activity of benzaldehyde derivatives be resolved?

- Case Study :

- 4-Hydroxybenzaldehyde exhibits wound-healing properties in animal models via platelet-derived growth factor (PDGF) modulation, but contradictory results may arise from differences in dosage, model systems, or metabolite interference .

- Resolution Strategies :

- Dose-Response Studies : Establish clear dose-efficacy relationships.

- Metabolite Profiling : Use LC-MS to identify active metabolites or degradation products that may influence outcomes .